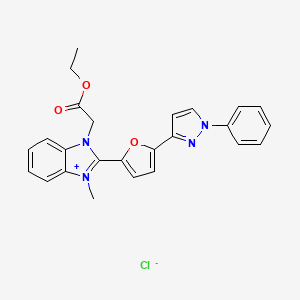
1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride is a useful research compound. Its molecular formula is C25H23N4O3.Cl and its molecular weight is 462.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium chloride (CAS: 74878-56-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for this compound is C25H23ClN4O3, with a molecular weight of approximately 462.93 g/mol. Its structure features a benzimidazolium core with various substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the benzimidazolium salt through the reaction of appropriate benzoyl derivatives with ethyl oxalate.
- Incorporation of the pyrazole and furan moieties via cyclocondensation reactions, which enhance the compound's biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds featuring pyrazole and furan structures. For instance, derivatives similar to our compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
These results suggest a promising potential for our compound in combating bacterial infections, particularly in light of rising antibiotic resistance .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human cell lines. This property is critical in developing treatments for inflammatory diseases.
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds with similar structures. For example, derivatives of benzimidazole have shown cytotoxic effects on various cancer cell lines:
These findings indicate that our compound may also possess significant anticancer activity, warranting further investigation into its mechanisms and efficacy against different cancer types.
Case Studies
A notable case study involved testing a series of benzimidazole derivatives against various human cancer cell lines, revealing enhanced potency with specific substitutions on the core structure. The study concluded that compounds with electron-donating groups exhibited improved cytotoxicity compared to their counterparts lacking such modifications .
Propriétés
Numéro CAS |
74878-56-1 |
|---|---|
Formule moléculaire |
C25H23N4O3.Cl C25H23ClN4O3 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C25H23N4O3.ClH/c1-3-31-24(30)17-28-21-12-8-7-11-20(21)27(2)25(28)23-14-13-22(32-23)19-15-16-29(26-19)18-9-5-4-6-10-18;/h4-16H,3,17H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HYEGIYAWTQXJFJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















